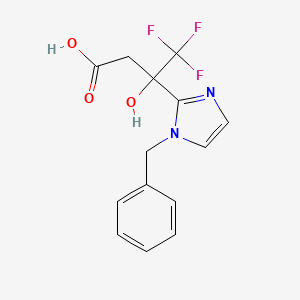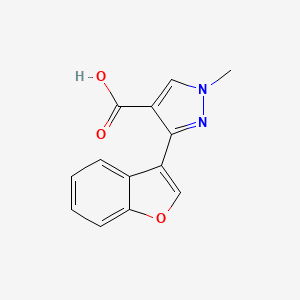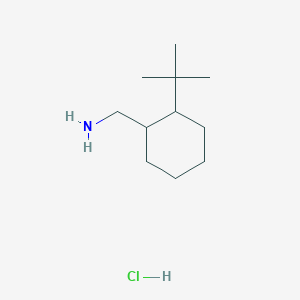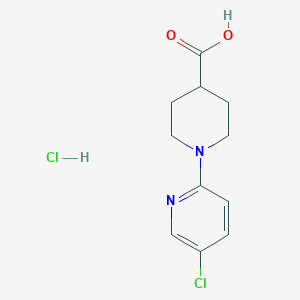
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
“1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride” consists of a piperidine ring attached to a carboxylic acid group and a 5-chloropyridin-2-yl group .Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride” is a white solid . It has a molecular weight of 240.69 and a molecular formula of C11H13ClN2O2 .Applications De Recherche Scientifique
Metabolic Disorder Studies
Synthesis of Drug Derivatives
- Methods : It involves intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : These derivatives are present in more than twenty classes of pharmaceuticals and have significant pharmacological applications .
Antidepressant Research
- Methods : Compounds are tested in models like the mouse tail suspension test to assess their impact on immobility time, which is an indicator of antidepressant activity .
- Results : Some compounds have shown a reduction in immobility time, suggesting potential antidepressant properties .
Antioxidant Studies
- Methods : Phenolic amides derived from piperidine are assessed for their antioxidation effects in various assays .
- Results : These compounds have displayed positive antioxidation effects .
Antiproliferative and Antimetastatic Effects
- Methods : Alkaloids are isolated from natural herbs and tested against various types of cancers in vitro and in vivo .
- Results : Some alkaloids have exhibited antiproliferative and antimetastatic effects .
Development of HDAC Inhibitors
- Methods : These compounds are tested for their ability to inhibit histone deacetylases (HDACs), which play a role in gene expression .
- Results : The effectiveness of these inhibitors is evaluated based on their impact on HDAC activity .
Imaging and Receptor Studies
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16;/h1-2,7-8H,3-6H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAIRSVXZHDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)
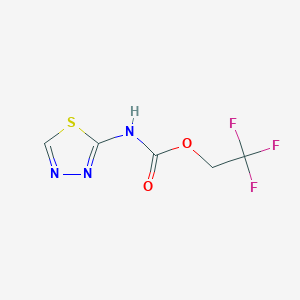
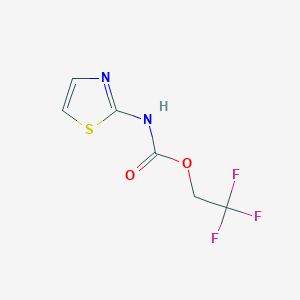
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)
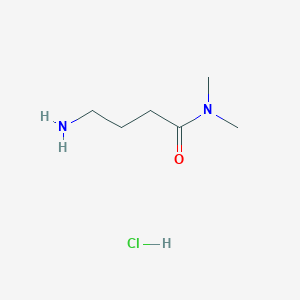
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)
